3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione typically involves the reaction of phenylglycine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the oxazolidine ring . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione
- 5-(2-methoxy-5-methylphenyl)-1,3-oxazolidine-2,4-dione
- 5-(2-ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione
- 5-(5-chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dione
Uniqueness
3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
6622-35-1 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO3/c1-11(8-6-4-3-5-7-8)9(13)12(2)10(14)15-11/h3-7H,1-2H3 |
InChI Key |
ZKTHIBXNLHSVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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